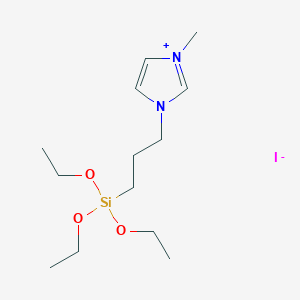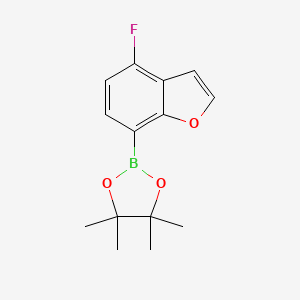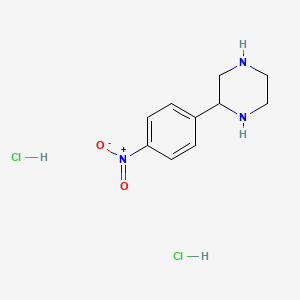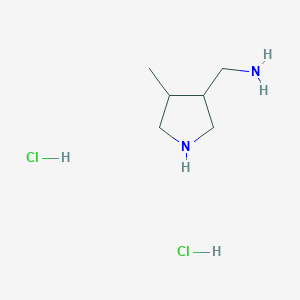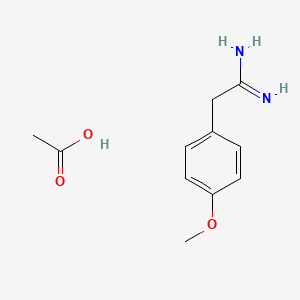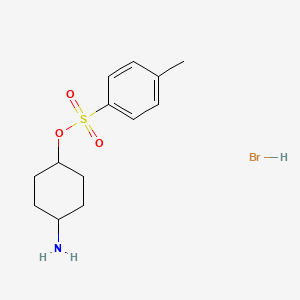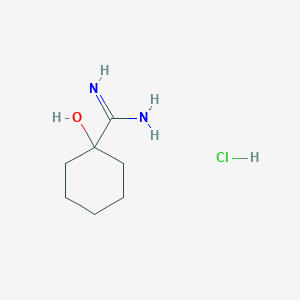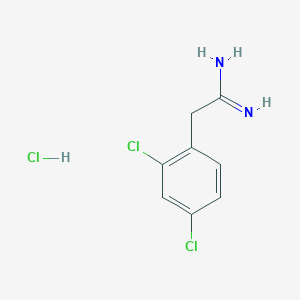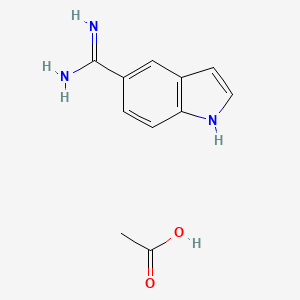
1H-Indole-5-carboxamidine HOAc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-5-carboxamidine hydrochloride (HOAc) is a compound derived from the indole nucleus, which is found in many natural products, such as tryptophan, serotonin, and melatonin. It is a member of the carboxamidine family, which are derivatives of the carboxamidine moiety, which is found in many pharmaceuticals. HOAc is a versatile compound and has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
1H-Indole-5-carboxamidine HOAc is a versatile compound and has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, 1H-Indole-5-carboxamidine HOAc is used as a reagent in the synthesis of various organic compounds, such as indoles and indolines. In drug discovery, 1H-Indole-5-carboxamidine HOAc has been used as a starting material in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug indomethacin. In biochemistry, 1H-Indole-5-carboxamidine HOAc has been used to study the biochemical and physiological effects of indole-derived compounds, such as serotonin and melatonin.
Wirkmechanismus
The mechanism of action of 1H-Indole-5-carboxamidine HOAc is not fully understood at this time. However, it is believed that 1H-Indole-5-carboxamidine HOAc exerts its effects by binding to and activating certain receptors in the body, such as the serotonin receptor 5-HT1A. This activation of the receptor leads to the release of various neurotransmitters, such as serotonin and dopamine, which have a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1H-Indole-5-carboxamidine HOAc are not fully understood at this time. However, it is believed that 1H-Indole-5-carboxamidine HOAc has a variety of effects on the body, including the modulation of neurotransmitter release, the inhibition of certain enzymes, and the modulation of gene expression. 1H-Indole-5-carboxamidine HOAc has also been shown to have anti-inflammatory and analgesic effects, as well as anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1H-Indole-5-carboxamidine HOAc in lab experiments include its relatively low cost, its easy availability, and its versatility. 1H-Indole-5-carboxamidine HOAc can be used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. The main limitation of using 1H-Indole-5-carboxamidine HOAc in lab experiments is that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are a number of potential future directions for 1H-Indole-5-carboxamidine HOAc research. One potential direction is to further study the biochemical and physiological effects of 1H-Indole-5-carboxamidine HOAc, as well as its mechanism of action. Another potential direction is to develop new synthetic methods for the synthesis of 1H-Indole-5-carboxamidine HOAc. Additionally, further research into the therapeutic potential of 1H-Indole-5-carboxamidine HOAc could lead to the development of new drugs. Finally, further research into the use of 1H-Indole-5-carboxamidine HOAc in organic synthesis could lead to the development of new and improved synthetic methods.
Synthesemethoden
The synthesis of 1H-Indole-5-carboxamidine HOAc is relatively simple and can be accomplished in a few steps. First, an indole molecule is reacted with sulfuric acid and sodium nitrite to form an intermediate compound, indole-5-carboxaldehyde. This intermediate compound is then reacted with hydrochloric acid and acetic anhydride to form 1H-indole-5-carboxamidine hydrochloride (1H-Indole-5-carboxamidine HOAc). The reaction is shown below:
Indole + H2SO4 + NaNO2 → Indole-5-carboxaldehyde
Indole-5-carboxaldehyde + HCl + Ac2O → 1H-Indole-5-carboxamidine hydrochloride (1H-Indole-5-carboxamidine HOAc)
Eigenschaften
IUPAC Name |
acetic acid;1H-indole-5-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.C2H4O2/c10-9(11)7-1-2-8-6(5-7)3-4-12-8;1-2(3)4/h1-5,12H,(H3,10,11);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRSQFFYFDOMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC2=C(C=CN2)C=C1C(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-5-carboxamidine HOAc | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)
